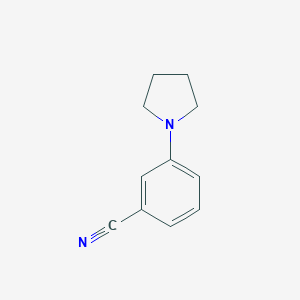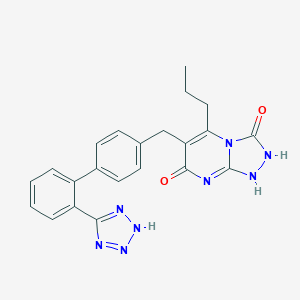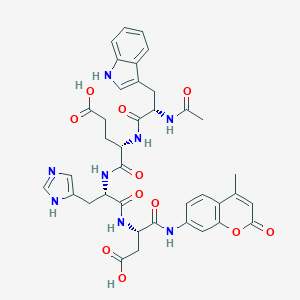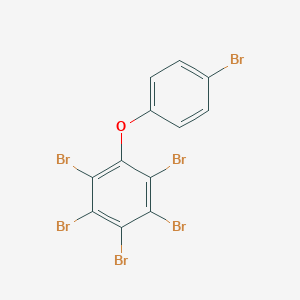
3-Pyrrolidin-1-ylbenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Pyrrolidin-1-ylbenzonitrile and related compounds involves strategies that exploit the reactivity of cyclic imines and the nucleophilicity of the nitrogen atom in pyrrolidine rings. For instance, the teutomerization of 1-pyrrolidin-1-ylbuta-1,3-dienes to form pyrrolizine derivatives highlights the synthetic utility of pyrrolidine-based compounds in generating structurally diverse heterocycles (Visser et al., 1982).
Molecular Structure Analysis
The molecular structure of this compound and derivatives has been elucidated through various spectroscopic and crystallographic techniques. Studies have detailed the arrangement of atoms within these molecules, providing insights into their structural characteristics and the potential for intermolecular interactions that influence their chemical behavior and properties (George et al., 1998).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its versatility as a building block in organic synthesis. The compound's ability to participate in reactions such as the formation of pyrrolizine derivatives through teutomerization and electrocyclization processes underlines its reactivity and potential for creating complex molecular architectures (Visser et al., 1982).
Applications De Recherche Scientifique
Recherche biologique
En recherche biologique, le “3-Pyrrolidin-1-ylbenzonitrile” pourrait être utilisé comme un bloc de construction pour synthétiser des molécules plus complexes qui peuvent interagir avec les systèmes biologiques .
Recherche chimique
En tant que molécule relativement simple avec plusieurs groupes fonctionnels, le “this compound” pourrait être utilisé en recherche chimique pour étudier les réactions impliquant les nitriles ou les pyrrolidines .
Chimie analytique
Le “this compound” pourrait potentiellement être utilisé comme un étalon ou un réactif en chimie analytique .
Science de l'environnement
En science de l'environnement, les chercheurs pourraient potentiellement utiliser le “this compound” pour étudier le comportement des nitriles et des pyrrolidines dans l'environnement .
Mécanisme D'action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The downstream effects would depend on the specific pathway and the context in which the compound is acting.
Pharmacokinetics
The compound’s molecular weight (17223) and physical form (solid) suggest that it may have reasonable bioavailability
Result of Action
Given the diverse biological activities of pyrrolidine alkaloids, it is likely that the compound could have a range of effects at the molecular and cellular level .
Action Environment
For instance, the compound is recommended to be stored at 4°C and protected from light, suggesting that these factors could affect its stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJBSSQWHKPDJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428157 | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175696-73-8 | |
| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-pyrrolidin-1-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)


![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
